2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Description
FT-IR Analysis:
Raman Spectroscopy:
Table 2: Key vibrational modes and assignments
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1125 | C–F asymmetric stretch (–CF₃) | Strong |
| 1595 | Pyridine ring stretching | Medium |
| 3055 | Aromatic C–H stretch | Weak |
| 770 | –CF₃ symmetric deformation | Medium |
The fluorophenyl group contributes additional C–F stretching signals near 1220–1250 cm⁻¹ , overlapping with pyridine modes .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYLQTZGJGKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573474 | |
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370878-58-3 | |
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under radical conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine Derivatives
Key Observations :
Substituent Effects :
- The trifluoromethyl group (-CF₃) enhances electron-withdrawing character and metabolic stability compared to methoxy (-OCH₃) or ethyl (-C₂H₅) groups .
- Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) improves pharmacokinetic properties by reducing metabolic degradation .
Biological Activity: Compound C37 (4-[4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl]pyridine) demonstrates significant hematopoietic progenitor cell (HPC) expansion activity, suggesting that hybrid imidazole-pyridine frameworks may enhance biological efficacy compared to simpler pyridine derivatives .
Material Science Applications :
Key Observations :
The synthesis of this compound is less documented compared to nitro- or amino-substituted analogs, which exhibit well-characterized IR and NMR profiles .
Trifluoromethylpyridines with bulky substituents (e.g., cyclopentyl groups) are often isolated as oils, suggesting that aryl-substituted variants like the target compound may have superior crystallinity .
Pharmacological and Industrial Relevance
- Drug Development : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. For example, C37 ’s HPC expansion activity aligns with trends in hematology drug discovery .
- Material Science : The trifluoromethyl group’s electron-withdrawing nature makes This compound a candidate for OLEDs and catalytic systems .
Biological Activity
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic and pharmacodynamic profiles of compounds, making them more potent and selective in biological applications.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group at the 5-position. This configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H8F4N |
| Molecular Weight | 261.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as a fluorinated probe for imaging and diagnostic applications, leveraging its unique fluorine atoms for enhanced visibility in imaging techniques.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups, including this pyridine derivative, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyridine derivatives against Mycobacterium tuberculosis , showcasing their potential as anti-tubercular agents . The compound's structure allows it to penetrate bacterial membranes effectively, leading to rapid bactericidal activity.
Cytotoxicity Studies
Cytotoxicity assays have shown that while some trifluoromethyl-substituted compounds exhibit low selectivity, leading to toxicity against eukaryotic cells, others demonstrate promising profiles with high selectivity for bacterial targets . For instance, certain derivatives have shown an IC50 greater than 100 μM against HepG2 liver cancer cells, indicating a favorable safety margin for therapeutic applications .
Case Studies
-
Fluorinated Probes for Imaging :
- A study utilized this compound as a fluorinated probe in imaging studies, demonstrating its ability to enhance contrast in fluorine-19 magnetic resonance imaging (MRI).
- Anti-Tubercular Activity :
- Insecticidal Properties :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the pyridine ring significantly influence biological activity. The presence of the trifluoromethyl group at the 5-position enhances potency by improving lipophilicity and membrane permeability, while the para-fluoro substitution on the phenyl ring contributes to increased binding affinity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
